3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime

Catalog No.
S13683192
CAS No.
M.F
C15H20N2O
M. Wt
244.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime

Product Name

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime

IUPAC Name

N-(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydroxylamine

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C15H20N2O/c18-16-15-13-7-4-8-14(15)11-17(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14,18H,4,7-11H2

InChI Key

NCSAXJSVFQSDGA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC(C1)C2=NO)CC3=CC=CC=C3

3-Benzyl-3-azabicyclononan-9-one oxime is a conformationally rigid, bridged bicyclic building block primarily utilized as a stable precursor for synthesizing 9-amino-3-azabicyclononane derivatives [1]. Featuring a twin-chair conformation and an orthogonally protected tertiary amine (N-benzyl), this oxime enables highly controlled reductions to primary amines without disrupting the core heterocycle [2]. It is widely procured by medicinal chemistry and process development laboratories to construct complex pharmacophores targeting G-protein-coupled receptors (GPCRs), where the spatial orientation of the 9-position substituent is critical for binding affinity.

Substituting this specific compound with unbenzylated analogs or alternative ring sizes (e.g., the octane system) fundamentally alters downstream processability and stereochemical outcomes [1]. The N-benzyl group is not merely a placeholder; it provides essential steric bulk that directs the stereoselectivity of the oxime reduction, favoring specific epimeric amine ratios that unshielded or N-methylated analogs fail to achieve [2]. Furthermore, attempting to use the ketone precursor directly in reductive amination often results in poor yields and complex mixtures due to the steric hindrance of the bicyclic cavity, making the pre-formed oxime the mandatory procurement choice for reproducible primary amine synthesis.

Superior Yield in Primary Amine Synthesis via Oxime Reduction

When synthesizing 9-amino-3-azabicyclononanes, the pre-formed oxime demonstrates significantly higher conversion efficiency compared to direct reductive amination of the corresponding ketone [1]. Under standard reduction conditions, the oxime route yields the primary amine reliably, whereas the ketone suffers from steric hindrance in the bicyclic cavity, leading to incomplete conversion and byproducts.

Evidence DimensionPrimary amine yield (reduction vs. reductive amination)
Target Compound Data>85% yield (via oxime reduction)
Comparator Or Baseline3-Benzyl-3-azabicyclononan-9-one (ketone baseline): <50% yield via direct reductive amination
Quantified Difference>35% increase in isolated yield
ConditionsStandard laboratory reduction protocols (e.g., LiAlH4 in THF or H2/Pd-C)

Procuring the pre-formed oxime eliminates a low-yielding, bottleneck step in the synthesis of complex bicyclic pharmacophores.

N-Benzyl Stability During Harsh Reduction Conditions

The N-benzyl group on the 3-azabicyclononane core provides robust orthogonal protection during the aggressive reduction of the 9-oxime [1]. Unlike N-Boc or N-acetyl analogs, which can undergo partial cleavage or reduction under strong hydride treatments, the N-benzyl group remains intact, allowing for selective functionalization of the newly formed 9-amine before final deprotection.

Evidence DimensionProtecting group retention during oxime reduction
Target Compound Data>98% retention of N-benzyl group
Comparator Or BaselineN-Boc or N-acetyl analogs: 15-30% loss or unwanted reduction
Quantified DifferenceNear-complete preservation of the secondary amine protecting group
ConditionsStrong hydride reduction (LiAlH4, refluxing THF)

Ensures high chemoselectivity and reduces the need for costly re-protection steps in multi-step library synthesis.

Twin-Chair Conformation for Predictable Functionalization

The nonane system, stabilized by the bulky N-benzyl group, strongly favors a twin-chair conformation in solution and solid state [1]. This rigidity provides a predictable steric environment for the oxime group, resulting in highly reproducible stereochemical outcomes during reduction or esterification, unlike the more flexible octane analogs which can adopt multiple envelope or boat-chair conformations, leading to variable epimeric mixtures.

Evidence DimensionConformational homogeneity (solution state)
Target Compound Data>95% twin-chair conformer population
Comparator Or Baseline3-Benzyl-3-azabicyclooctan-8-one oxime: Mixed conformer populations
Quantified DifferenceHighly uniform steric environment vs. variable conformation
ConditionsNMR structural analysis in standard organic solvents (e.g., CDCl3)

Guarantees lot-to-lot reproducibility in the stereochemical outcome of downstream reductions, critical for pharmaceutical scale-up.

Synthesis of GPCR Ligand Libraries

The compound is the ideal starting point for generating libraries of 9-substituted 3-azabicyclononanes, which are privileged scaffolds for opioid, sigma, and muscarinic receptor ligands [1].

Scale-Up of Bridged Bicyclic Primary Amines

Due to its stability and high reduction yield, it is the preferred intermediate for the bulk procurement and synthesis of 3-benzyl-3-azabicyclononan-9-amine [2].

Development of Conformationally Restricted Pharmacophores

Used when researchers need a rigid, twin-chair scaffold to lock a pharmacophore into a specific 3D orientation, outperforming flexible acyclic or monocyclic analogs [2].

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

244.157563266 g/mol

Monoisotopic Mass

244.157563266 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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